2,4-Quinolinediol is a natural product found in Haplophyllum bucharicum and Penicillium citrinum with data available.
2,4-Quinolinediol
CAS No.: 86-95-3
Cat. No.: VC21189967
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86-95-3 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 4-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) |
Standard InChI Key | HDHQZCHIXUUSMK-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C=C(N2)O |
SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Introduction
Chemical Structure and Fundamental Properties
2,4-Quinolinediol is characterized by its bicyclic structure consisting of a benzene ring fused with a pyridine ring, with hydroxyl groups positioned at the 2 and 4 positions. The compound exists in tautomeric forms, predominantly as 4-hydroxy-1H-quinolin-2-one.
Basic Chemical Information
The compound has a molecular formula of C₉H₇NO₂ . Its structure allows for hydrogen bonding, which significantly influences its physical properties and biological interactions. The presence of hydroxyl groups enhances its solubility in polar solvents compared to other quinoline derivatives.
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
Physical State | Solid |
IUPAC Name | 4-hydroxy-1H-quinolin-2-one |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)O |
InChI | InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) |
Structural Characteristics
Nomenclature and Identification
Systematic Nomenclature
The IUPAC name for this compound is 4-hydroxy-1H-quinolin-2-one . This systematic name reflects its structure as a quinoline derivative with hydroxyl and carbonyl functional groups.
Common Synonyms
2,4-Quinolinediol is known by several alternative names in scientific literature:
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2,4-Dihydroxyquinoline
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4-Hydroxyquinolin-2(1H)-one
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2(1H)-Quinolinone, 4-hydroxy-
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4-Hydroxy-2-quinolinone
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4-Hydroxy-2(1H)-quinolone
Chemical Identifiers
Various chemical identifiers are used in databases and chemical information systems:
Identifier Type | Value |
---|---|
CAS Number | 86-95-3 |
InChI Key | HDHQZCHIXUUSMK-UHFFFAOYSA-N |
Taxonomy | Organoheterocyclic compounds > Quinolines and derivatives > Quinolones and derivatives > Hydroxyquinolones |
Synthesis Methods
Laboratory Synthesis Routes
Multiple synthetic approaches have been developed for producing 2,4-Quinolinediol:
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Cyclization of o-aminoacetophenone derivatives with enolizable ketones using molecular iodine as a catalyst, typically conducted in ethanol under mild conditions.
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Cyclization of N-phenylmalonamic acid using polyphosphoric acid.
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Condensation of anthraniloyl-CoA and malonyl-CoA, catalyzed by the enzymes PqsA and PqsD (a pathway particularly relevant to Pseudomonas aeruginosa metabolism).
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Reaction of diethyl malonate with aniline.
Green Chemistry Approaches
Industrial production of 2,4-Quinolinediol increasingly employs sustainable chemistry principles:
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Microwave-assisted synthesis methods
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Solvent-free reactions
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Use of recyclable catalysts such as ionic liquids and clay materials
These approaches aim to reduce environmental impact while maintaining or improving reaction efficiency and yield.
Chemical Reactions
Types of Reactions
2,4-Quinolinediol participates in various chemical reactions due to its reactive functional groups:
Oxidation Reactions
The compound can undergo oxidation to form quinoline-2,4-dione derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction of 2,4-Quinolinediol yields hydroquinoline derivatives. This transformation is typically accomplished using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution Reactions
The compound can participate in electrophilic aromatic substitution reactions, facilitated by the activating effect of the hydroxyl groups. These reactions often employ electrophilic reagents such as halogens and nitro compounds under acidic or basic conditions.
Reaction Products
The major products from these reactions include:
Reaction Type | Major Products |
---|---|
Oxidation | Quinoline-2,4-dione derivatives |
Reduction | Hydroquinoline derivatives |
Substitution | Various substituted quinoline derivatives (depending on the electrophile) |
Biological Activities
Antimicrobial Properties
Research indicates that 2,4-Quinolinediol exhibits moderate antimicrobial activity against various bacterial strains. Studies have reported a minimum inhibitory concentration (MIC) of approximately 1000 μg/mL against Staphylococcus aureus.
Additionally, the compound has been shown to induce the expression of the qnrS1 gene in Escherichia coli, which is associated with antibiotic resistance mechanisms.
Role in Bacterial Communication
2,4-Quinolinediol plays a significant role in Pseudomonas aeruginosa signaling pathways:
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It serves as a precursor to 2-heptyl-4-hydroxyquinoline (HHQ) and Pseudomonas quinolone signal (PQS), which are crucial signaling molecules for the bacterium's virulence and pathogenicity.
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The compound binds to the transcriptional regulator PqsR in P. aeruginosa, activating the transcription of the pqs operon involved in the production of quinolone signal molecules and virulence factors.
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Pseudomonas aeruginosa maintains high extracellular concentrations of 2,4-Quinolinediol in both aerobic and anaerobic conditions, suggesting its importance for bacterial survival in various environments.
Anticancer Activities
In anticancer studies, 2,4-Quinolinediol has demonstrated promising results against certain cancer cell lines:
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The compound interacts with cellular targets in cancer cells, potentially inducing apoptosis and reducing proliferation rates.
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Its dual hydroxyl groups are believed to play a critical role in these interactions.
Neurological Activities
2,4-Quinolinediol acts as an antagonist at the glycine site of NMDA receptors. This binding inhibits the action of glutamate, an excitatory neurotransmitter, potentially reducing neuronal excitability. This mechanism suggests possible applications in neuroprotective strategies.
Comparative Biological Activity
Compound | Hydroxyl Groups | Solubility | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|---|
2,4-Quinolinediol | 2 | High | Moderate | Promising |
2-Hydroxyquinoline | 1 | Moderate | Mild | Limited |
4-Hydroxyquinoline | 1 | Moderate | Mild | Limited |
8-Hydroxyquinoline | 1 | Low | Varies | Limited |
Clinical and Research Applications
Antimalarial Drug Development
One of the most significant applications of 2,4-Quinolinediol is in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine. The compound serves as a crucial precursor, undergoing several chemical transformations to yield these therapeutics through processes like alkylation and chlorination.
Antimicrobial Development
Given its inherent antimicrobial properties and role in bacterial signaling, 2,4-Quinolinediol offers potential pathways for developing novel antimicrobial agents, particularly against Pseudomonas aeruginosa infections. Inhibiting its formation could disrupt PQS signaling and potentially attenuate this bacterium's pathogenicity.
Clinical Relevance
The presence of high 2,4-Quinolinediol levels in the sputum of cystic fibrosis patients suggests its potential role in Pseudomonas aeruginosa infections within the cystic fibrosis lung environment. This finding highlights the compound's potential contribution to bacterial persistence and pathogenicity in specific clinical contexts.
Spectroscopic Characteristics
Infrared Spectroscopy
The infrared spectrum of 2,4-Quinolinediol features:
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A broad absorption band around 3100 cm⁻¹, characteristic of the hydroxyl group
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An intense peak at 1600 cm⁻¹, attributable to the aromatic group
UV-Visible Spectroscopy
UV-Visible spectroscopy reveals absorption maxima at:
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228 nm
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274 nm
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282 nm
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314 nm
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328 nm (in ethanol)
¹H NMR (DMSO-d₆)
The proton NMR spectrum in DMSO-d₆ shows the following signals:
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δH 11.30 (s, 1H, exchangeable, OH)
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7.85 (d, J = 8.0 Hz, 1H, ArH)
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7.41 (t, J = 8.0 Hz, 1H, ArH)
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7.23 (t, J = 8.0 Hz, 1H, ArH)
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7.12 (d, J = 8.0 Hz, 1H, ArH)
¹³C NMR (DMSO-d₆)
The carbon-13 NMR spectrum in DMSO-d₆ displays the following signals:
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δC 164.0 (C2)
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157.4 (C4)
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137.4 (C8a)
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129.8 (ArC)
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122.7 (ArC)
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121.2 (ArC)
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115.8 (C4a)
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115.0 (ArC)
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106.9 (C3)
Mass Spectrometry
According to mzCloud.org, 2,4-Quinolinediol has been extensively analyzed using various mass spectrometry techniques:
Spectral Information | Details |
---|---|
Instruments | Orbitrap Elite |
Number of Spectral Trees | 2 |
Number of Spectra | 232 |
Tandem Spectra | MS 1, MS 2, MS 3, MS 4 |
Ionization Methods | ESI |
Analyzers | FT |
Future Research Directions
Pharmacokinetic Studies
Current research on 2,4-Quinolinediol lacks comprehensive pharmacokinetic data. Future studies should focus on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better evaluate its potential as a pharmaceutical agent or precursor.
Toxicological Assessment
Detailed toxicological data, including information on adverse effects and long-term safety, are currently limited for 2,4-Quinolinediol. Establishing a comprehensive safety profile would be crucial for further development of applications involving this compound.
Stability Analysis
There's limited information available on the specific stability profile of 2,4-Quinolinediol under various conditions (temperature, pH, light exposure). Future research could explore formulation strategies that improve its stability, solubility, or bioavailability.
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